molecular formula C26H21N3O2S B2934424 (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile CAS No. 1021251-78-4

(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile

Cat. No.: B2934424
CAS No.: 1021251-78-4
M. Wt: 439.53
InChI Key: WGOXWXXOIQVDOK-LTGZKZEYSA-N
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Description

(E)-2-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a biphenyl group at the 4-position and an electron-rich 3,4-dimethoxyphenylamino moiety at the acrylonitrile side chain. This structure combines π-conjugated systems (biphenyl and thiazole) with polar substituents (methoxy and amino groups), making it a candidate for applications in optoelectronics or medicinal chemistry.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S/c1-30-24-13-12-22(14-25(24)31-2)28-16-21(15-27)26-29-23(17-32-26)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-14,16-17,28H,1-2H3/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOXWXXOIQVDOK-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a biphenyl-substituted thioamide with α-haloketones under basic conditions.

    Acryloylation: The thiazole intermediate is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the dimethoxyphenyl group.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

    Substitution: The biphenyl and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiazole or biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology

Biologically, it may serve as a probe or ligand in biochemical assays, helping to elucidate the function of specific proteins or enzymes.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry

Industrially, it might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which (E)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile exerts its effects depends on its specific application. For instance, in a biological context, it may interact with proteins or enzymes, altering their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 3,4-dimethoxyphenylamino group is electron-donating, contrasting with nitro () or chloro () substituents in analogs. This may enhance intramolecular charge transfer (ICT) and redshift absorption/emission spectra .
  • Biphenyl vs.

Comparison with Analog Syntheses :

  • reports room-temperature synthesis for a benzothiazole analog, suggesting flexibility in reaction conditions.
  • ’s nitro-substituted derivative required recrystallization for purity, a step likely applicable to the target compound .

Optoelectronic and Aggregation-Induced Emission (AIE) Properties

  • AIE Mechanism : Bulky biphenyl and thiazole groups may restrict intramolecular rotation (RIR), enhancing emission in aggregated states .
  • Comparison with Silole AIEgens: Unlike 1-methyl-1,2,3,4,5-pentaphenylsilole (), the target compound’s polar substituents (methoxy, amino) could improve solubility and tunability in polar solvents .

Biological Activity

The compound (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C25H19N3S
  • CAS Number : 476675-61-3
  • Molar Mass : 393.5 g/mol

Structural Characteristics

The compound features a thiazole ring, biphenyl moiety, and an acrylonitrile side chain, which collectively contribute to its biological properties. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)
Example AMCF7 (Breast)0.096
Example BHepG2 (Liver)2.08

In vitro assays indicated that derivatives of thiazole, including our compound of interest, could inhibit cell proliferation effectively. The mechanism often involves the modulation of various signaling pathways such as the inhibition of epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial activity. Research has revealed that certain compounds exhibit potent antibacterial effects against pathogens like Staphylococcus aureus.

CompoundMIC (μg/mL)Activity
Compound 10.22Bactericidal
Compound 20.25Bactericidal

The minimum inhibitory concentration (MIC) values indicate strong activity against bacterial strains, suggesting that our compound could be further explored for therapeutic applications in infectious diseases .

The biological activity of thiazole derivatives can be attributed to several mechanisms:

  • Inhibition of Kinases : Many thiazole compounds act as inhibitors of various kinases involved in cancer progression.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : Thiazole derivatives may also exhibit antioxidant properties, contributing to their protective roles against oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a thiazole derivative similar to our compound against human lung carcinoma (A549). The results showed a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, a series of thiazole derivatives were tested against common bacterial strains. The results indicated that compounds with specific substitutions on the thiazole ring exhibited superior antibacterial properties compared to others.

Q & A

Q. What pharmacokinetic challenges arise from the compound’s hydrophobicity, and how can they be addressed?

  • Methodological Answer : Use logP calculations to predict poor aqueous solubility. Formulate the compound with cyclodextrins or lipid-based nanoparticles, as shown in for marine-derived terpenes. Prodrug strategies (e.g., esterification of the nitrile group) improve bioavailability while retaining activity .

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